1H-Imidazo[4,5-g]quinoxalin-2(3H)-one
CAS No.:
Cat. No.: VC15997749
Molecular Formula: C9H6N4O
Molecular Weight: 186.17 g/mol
* For research use only. Not for human or veterinary use.
![1H-Imidazo[4,5-g]quinoxalin-2(3H)-one -](/images/structure/VC15997749.png)
Specification
Molecular Formula | C9H6N4O |
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Molecular Weight | 186.17 g/mol |
IUPAC Name | 1,3-dihydroimidazo[4,5-g]quinoxalin-2-one |
Standard InChI | InChI=1S/C9H6N4O/c14-9-12-7-3-5-6(4-8(7)13-9)11-2-1-10-5/h1-4H,(H2,12,13,14) |
Standard InChI Key | RFBVJQHMVUPMQC-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=C2C=C3C(=CC2=N1)NC(=O)N3 |
Introduction
Chemical Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of 1H-imidazo[4,5-g]quinoxalin-2(3H)-one derivatives often begins with N-arylcyanothioformamides and aryl isocyanates. These reactants undergo cyclocondensation to form imidazolidineiminothiones, which serve as key intermediates . For example, compound 3i (1-(3-ethoxyphenyl)-3-(3,5-bis(trifluoromethyl)phenyl)-5-imino-4-thioxoimidazolidin-2-one) is synthesized via this route and further functionalized through reactions with nucleophiles like o-phenylenediamine . Although direct synthesis protocols for 1H-imidazo[4,5-g]quinoxalin-2(3H)-one are sparsely documented, analogous methods involve cyclization reactions under reflux conditions in ethanol or acetonitrile.
A representative pathway involves:
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Condensation of imidazolidineiminothiones with binucleophiles (e.g., o-phenylenediamine).
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Cyclization to form the fused quinoxaline ring system.
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Purification via column chromatography to isolate the target compound .
Structural Analysis
Spectroscopic techniques such as -NMR, IR, and mass spectrometry are critical for characterizing this compound. The IR spectrum of related derivatives typically shows absorption bands for C=O (1670–1700 cm) and C=N (1600–1650 cm) groups . The -NMR spectrum of intermediate 9d, for instance, reveals distinct signals for ethoxy protons ( ppm, triplet; ppm, quartet) and NH protons ( ppm) . Mass spectrometry confirms molecular ion peaks aligned with theoretical masses, such as 396 for compound 11c .
Chemical and Physical Properties
The compound’s physicochemical profile is summarized below:
Property | Value |
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Molecular Formula | |
Molecular Weight | 186.17 g/mol |
IUPAC Name | 1,3-dihydroimidazo[4,5-g]quinoxalin-2-one |
SMILES | C1=CN=C2C=C3C(=CC2=N1)NC(=O)N3 |
InChI Key | RFBVJQHMVUPMQC-UHFFFAOYSA-N |
Its planar structure and electron-rich aromatic system facilitate -stacking interactions, enhancing binding affinity to biological targets like DNA topoisomerases or kinase enzymes .
Structure-Activity Relationships (SAR)
Modifications to the imidazoquinoxaline scaffold significantly impact bioactivity:
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Substituent Effects:
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Ring Modifications:
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